3-(Aminomethylidene)pentane-2,4-dione

Vue d'ensemble

Description

3-(Aminomethylidene)pentane-2,4-dione is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known to be involved in the synthesis of functionalized pyridines . The compound interacts with its targets, leading to changes that result in the formation of these pyridines .

Biochemical Pathways

3-(Aminomethylidene)pentane-2,4-dione is involved in the synthesis of functionalized pyridines via its boron chelates . The products of condensation of dimethylformamide dimethylacetal with the latter chelates are converted into 3-acetyl-2-methylthio-4-hydroxypyridine by refluxing in BuOH . This suggests that the compound plays a role in the biochemical pathways leading to the formation of these pyridines.

Result of Action

It is known to be involved in the synthesis of functionalized pyridines , suggesting that it may have a role in the production of these compounds.

Analyse Biochimique

Biochemical Properties

3-(Aminomethylidene)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with metal ions, where it acts as a ligand forming complexes with metals such as manganese, iron, and cobalt . These metal complexes are known to have unique electronic properties and are used in various biochemical applications . The nature of these interactions involves coordination bonds between the nitrogen and oxygen atoms of this compound and the metal ions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator depending on the context of the reaction. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . On the other hand, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of intermediate metabolites . These interactions can affect the overall metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments . Additionally, binding proteins can interact with this compound, affecting its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it exerts its biochemical effects . These targeting signals and modifications play a crucial role in determining the activity and function of this compound within the cell .

Activité Biologique

3-(Aminomethylidene)pentane-2,4-dione, also known as a derivative of acetylacetone, is a compound that has garnered attention for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

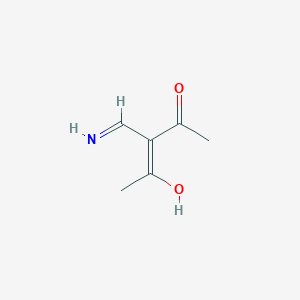

Chemical Structure and Properties

The chemical formula of this compound is . The compound features an aminomethylidene group that significantly influences its reactivity and biological interactions. The structural characteristics include:

- Functional Groups : Amino and carbonyl groups.

- Tautomerism : Exhibits keto-enol tautomerization, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to reduced cell proliferation in cancerous tissues.

- Hydrogen Bonding : Intramolecular hydrogen bonds stabilize the structure and enhance its interaction with biological macromolecules .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its efficacy has been evaluated in various cancer cell lines:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 20 | Cell cycle arrest |

| Leukemia | 12 | Inhibition of PI3K signaling pathway |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity. Studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial effect is likely due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

- Anticancer Efficacy in Vivo : A study published in Journal of Medicinal Chemistry evaluated the in vivo efficacy of this compound in mouse models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone .

- Synergistic Effects with Other Drugs : Another study explored the combination of this compound with standard chemotherapeutic agents. The combination therapy showed enhanced anticancer effects compared to monotherapy, indicating potential for improved treatment regimens .

Applications De Recherche Scientifique

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the condensation of diketones with amines. Its derivatives have been explored for their unique properties and potential applications:

- Schiff Bases : 3-(Aminomethylidene)pentane-2,4-dione can form Schiff bases which are essential in coordination chemistry and catalysis. These derivatives exhibit interesting biological activities and are studied for their potential as antimicrobial agents .

- Enamines : The compound can exist as an enamine tautomer, which has implications in organic synthesis and catalysis. The structural properties of enamines derived from this compound have been investigated for their reactivity in various chemical transformations .

Applications in Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds are being studied for their potential use in treating infections caused by resistant bacterial strains .

- Anti-inflammatory Agents : Some studies have shown that certain derivatives possess anti-inflammatory properties, making them candidates for further development in pharmacology .

Material Science Applications

- Polymer Stabilizers : The compound's derivatives have been explored as heat stabilizers and antioxidants in plastics, enhancing the durability and lifespan of polymer materials .

- Coordination Complexes : The ability of this compound to form coordination complexes with transition metals opens avenues for its use in catalysis and materials design .

Case Study 1: Synthesis of Schiff Bases

A study detailed the synthesis of Schiff bases derived from this compound and their characterization via NMR spectroscopy. These compounds showed significant biological activity against various pathogens, indicating their potential as new antimicrobial agents.

Case Study 2: Enamine Reactivity

Research focused on the reactivity of enamine tautomers derived from this compound in Michael addition reactions. The study highlighted the efficiency of these reactions under mild conditions, showcasing the compound's utility in organic synthesis.

Summary Table of Applications

Propriétés

IUPAC Name |

4-hydroxy-3-methanimidoylpent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGPWEKVYXCJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=N)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.